(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine
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Overview
Description
“(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine” is a complex organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 2,4-halopyrimidines with nucleophiles, which generally leads to selective displacement of the halide at the 4-position . A key step in the synthesis involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclised under thermal conditions .Molecular Structure Analysis
Pyrimidine bases have a 6-membered ring with two nitrogens and four carbons. The structure of the compound also includes a phenyl ring and a hydroxylamine group .Chemical Reactions Analysis
The compound may undergo nucleophilic aromatic substitution reactions. The LUMO coefficient is higher on the C4 vs C2, meaning that an EWG para to the leaving group is more reactive than ortho .Scientific Research Applications
Anticancer Research
Antifibrotic Properties
Anti-inflammatory Applications
Antioxidant Activity
Organic Synthesis
Medicinal Chemistry
These applications highlight the diverse roles of N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine in scientific research. Keep in mind that ongoing studies may uncover additional uses, making it an exciting area for further exploration! 🌟
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14-8-9-2-4-10(5-3-9)16-11-12-6-1-7-13-11/h1-8,15H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQZDXJQUHLZSL-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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